molecular formula C24H20Pb B147485 Tetraphenyllead CAS No. 595-89-1

Tetraphenyllead

Cat. No. B147485
CAS RN: 595-89-1
M. Wt: 516 g/mol
InChI Key: WBJSMHDYLOJVKC-UHFFFAOYSA-N
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Description

Tetraphenyl compounds are a class of organic molecules characterized by a central atom or functional group that is bonded to four phenyl groups. These compounds are of significant interest due to their diverse applications in materials science, supramolecular chemistry, and catalysis . The phenyl groups in these compounds can influence the physical and chemical properties, such as rigidity, electronic states, and photoluminescence, which are crucial for their functionality in various applications .

Synthesis Analysis

The synthesis of tetraphenyl compounds can be achieved through various methods. For instance, tetraphenylenes can be synthesized from 2-iodobiphenyls using Pd-catalyzed C-H activation, which allows for the production of a range of substituted tetraphenylenes on a gram scale with high efficiency . Another example is the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives, which are obtained from anisole derivatives through a multi-step process involving hydrazones and diaryl diazomethane intermediates . Tetraphenylporphyrin analogs, such as tetraphenyl-21,23-dithiaporphyrin, are synthesized through a new general method, providing a way to modify the central metal atom

Scientific Research Applications

Materials Science and Catalysis

Tetraphenylenes, closely related to Tetraphenyllead, have piqued interest due to their unique properties and potential applications in various fields such as materials science, supramolecular chemistry, and asymmetric catalysis. A novel method has been reported for synthesizing tetraphenylenes and their derivatives via Pd-catalyzed C-H activation. This method proves to be facile, efficient, and practical for gram-scale synthesis, paving the way for further exploration of tetraphenylenes in these domains (Jiang et al., 2016).

DNA-based Nanostructures

The structural precision of DNA has been utilized to create discrete multiporphyrin arrays at the nanometer scale. Tetraphenyl porphyrin substituted deoxyuridine serves as a building block for this innovative approach, demonstrating the potential of Tetraphenyl-based compounds in the construction of complex nanostructures with DNA as a scaffold. This method opens up new pathways for the assembly of nanostructures with precise control over their spatial configuration (Fendt et al., 2007).

Analytical Methods

In a landmark study, analytical methods for phenyltin compounds, including Tetraphenyltin (TePhT), in polychlorinated biphenyl (PCB)-based transformer oil samples were developed. TePhT, often used as a stabilizer in PCB-based transformer oils, and its derivatives were quantified using gas chromatography coupled with various detectors, marking a significant advancement in the analysis of these compounds in environmental samples (Yamamoto et al., 2003).

Electrochemical Applications

Tetraphenyl-p-phenylenediamine-based covalent organic frameworks have demonstrated exceptional performance as platforms for high-performance electrochemical supercapacitors. The remarkable electrochemical properties of these frameworks are attributed to their structures, which incorporate redox-active triphenylamine derivatives and possess high surface areas. This highlights the potential of Tetraphenyl-based compounds in energy storage technologies (EL-Mahdy et al., 2019).

Safety And Hazards

Tetraphenyllead is harmful if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . It may also cause harm to the unborn child . It is very toxic to aquatic life with long-lasting effects . In case of exposure, it is recommended to seek medical advice immediately .

properties

IUPAC Name

tetraphenylplumbane
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InChI

InChI=1S/4C6H5.Pb/c4*1-2-4-6-5-3-1;/h4*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WBJSMHDYLOJVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
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Molecular Formula

C24H20Pb
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DSSTOX Substance ID

DTXSID20208203
Record name Tetraphenyllead
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Molecular Weight

515 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Tetraphenyllead
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Product Name

Tetraphenyllead

CAS RN

595-89-1
Record name Tetraphenyllead
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
396
Citations
WC Setzer, RW Leeper, H Gilman - Journal of the American …, 1939 - ACS Publications
… found possible to increase theyield of tetraphenyllead to 83%. An occasional … tetraphenyllead and magnesium bromide or the binary system (Mg+ MgBr2), inasmuch as tetraphenyllead …
Number of citations: 18 pubs.acs.org
H Preut, F Huber - Acta Crystallographica Section C: Crystal Structure …, 1993 - scripts.iucr.org
The redetermination with diffractometer data corrobo-rates the results of a prior study [Busetti, Mammi; Signor & del Pra (1967). Inorg. Chim. Acta, 1, 424-428] which was performed on …
Number of citations: 21 scripts.iucr.org
RJH Clark, AG Davies, RJ Puddephatt - Inorganic Chemistry, 1969 - ACS Publications
The infrared and Raman spectra of tetraphenyllead and of hexaphenyldilead havebeen recorded over the range 4000-70 cm-1 and assignments for the various fundamentals have …
Number of citations: 39 pubs.acs.org
AM Bond, NM McLachlan - Journal of electroanalytical chemistry and …, 1985 - Elsevier
Two oxidation waves are observed at mercury electrodes for tetraphenyllead in dichloromethane. The mechanisms of the oxidation processes have been investigated by dc and …
Number of citations: 13 www.sciencedirect.com
RS Butler, AS Carson, PG Laye, WV Steele - The Journal of Chemical …, 1976 - Elsevier
The bromination and iodination of tetraphenyllead and the corresponding triphenyllead halides have been studied in a solution calorimeter and the enthalpies of formation of the …
Number of citations: 6 www.sciencedirect.com
AN Nesmeyanov, LG Makaiova - Bulletin of the Academy of Sciences of …, 1954 - Springer
… with Kocheshkov and Nad [1], has prepared tetraphenyllead in 15% yield. It was not found … , tetraphenyllead is obtained in 30% yield, and tetra-p-tolyllead is obtained in 15~0 yield. …
Number of citations: 1 link.springer.com
H Gilman, LA Woods - Journal of the American Chemical Society, 1943 - ACS Publications
… supported generalization concerning the greater reactivity of unsymmetrical organometallic compounds is not so valid now3 for we have shown that tetraphenyltin and tetraphenyllead …
Number of citations: 50 pubs.acs.org
GA Olah, MW Meyer - The Journal of Organic Chemistry, 1963 - ACS Publications
… hexaphenyldilead into tetraphenyllead and diphenyllead, … tetraphenyllead (81%) andlead bromide (98%) based upon the assumed disproportionation of diphenyllead to tetraphenyllead …
Number of citations: 16 pubs.acs.org
AW Krebs, MC Henry - The Journal of Organic Chemistry, 1963 - ACS Publications
… As final evidence for decomposition of hexaphenyldilead into tetraphenyllead and diphenyllead, we studied the reaction of hexaphenyldilead with 1,2dibromoethane. Recent studies …
Number of citations: 20 pubs.acs.org
PR Austin - Journal of the American Chemical Society, 1932 - ACS Publications
… A small amount of tetraphenyllead was formed in every case, but a … found to be the case and tetraphenyllead and diphenyllead … Tetraphenyllead and di-o-tolyllead dihalides heated in …
Number of citations: 15 pubs.acs.org

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